3-Chlorobenzo[b]thiophene-2-carboxamide
Overview
Description
3-Chlorobenzo[b]thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring fused with a benzene ring, and a carboxamide group at the 2-position
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins in biochemical reactions
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of thionyl chloride (SOCl₂) to convert benzo[b]thiophene-2-carboxylic acid to its corresponding acyl chloride, which is then reacted with ammonia or an amine to form the carboxamide .
Industrial Production Methods: Industrial production of 3-Chlorobenzo[b]thiophene-2-carboxamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Condensation Reactions: The carboxamide group can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzo[b]thiophene derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 3-Chlorobenzo[b]thiophene-2-carboxylic acid
- 5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
- 7-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
Comparison: Compared to these similar compounds, 3-Chlorobenzo[b]thiophene-2-carboxamide is unique due to the presence of the carboxamide group, which can significantly influence its chemical reactivity and biological activity. The carboxamide group can participate in hydrogen bonding and other interactions, enhancing the compound’s potential as a therapeutic agent .
Properties
IUPAC Name |
3-chloro-1-benzothiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAELQWGFCUUJNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345788 | |
Record name | 3-chlorobenzo[b]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21211-09-6 | |
Record name | 3-chlorobenzo[b]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between 3-Chlorobenzo[b]thiophene-2-carbonyl chloride and potassium rhodanide?
A1: This reaction, as described in the research by [], is crucial for synthesizing N-(3-Chlorobenzo[b]thiophene-2-carbonyl)imino-dithiocarbonic acid derivatives. Specifically, it leads to the formation of the corresponding acyl isothiocyanate. This highly reactive intermediate acts as a versatile platform for further chemical modifications. By reacting it with nucleophiles such as amines and thiols, researchers can efficiently introduce diverse structural motifs into the 3-Chlorobenzo[b]thiophene-2-carboxamide scaffold. This synthetic strategy opens up possibilities for developing new compounds with potentially valuable properties.
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